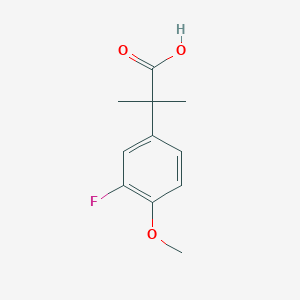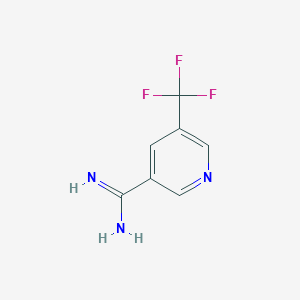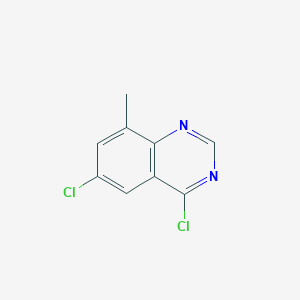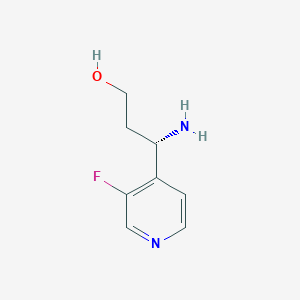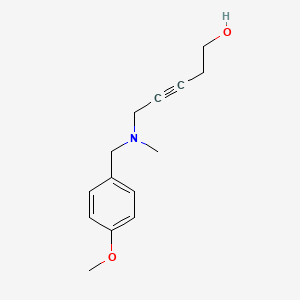
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a methoxybenzyl group, a methylamino group, and a pentyn-1-ol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL typically involves the reaction of 4-methoxybenzyl chloride with methylamine to form 4-methoxybenzylmethylamine. This intermediate is then reacted with 3-pentyn-1-ol under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond in the pentyn-1-ol chain can be reduced to form a saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
4-((4-Methoxybenzyl)(methyl)amino)but-2-yn-1-ol: Similar structure but with a shorter carbon chain.
3-Pentyn-1-ol: Lacks the methoxybenzyl and methylamino groups.
4-Pentyn-1-ol: Similar structure but lacks the methoxybenzyl and methylamino groups.
Uniqueness
5-((4-Methoxybenzyl)(methyl)amino)pent-3-YN-1-OL is unique due to the presence of both the methoxybenzyl and methylamino groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)methyl-methylamino]pent-3-yn-1-ol |
InChI |
InChI=1S/C14H19NO2/c1-15(10-4-3-5-11-16)12-13-6-8-14(17-2)9-7-13/h6-9,16H,5,10-12H2,1-2H3 |
InChIキー |
PLLWJORXBPTVAH-UHFFFAOYSA-N |
正規SMILES |
CN(CC#CCCO)CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
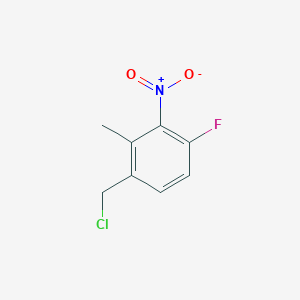

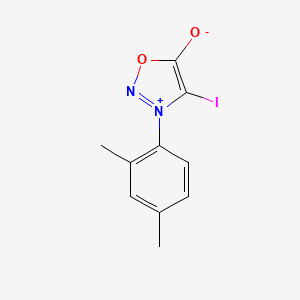
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
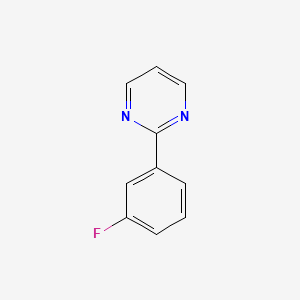

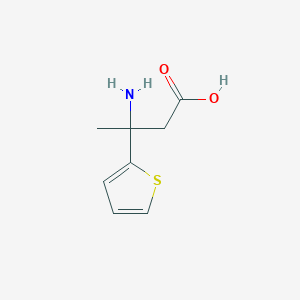
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
